Cas no 2680699-13-0 (4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid)

4-Bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid is a functionalized thiophene derivative with significant utility in organic synthesis and pharmaceutical research. The presence of both bromo and trifluoroacetamido substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The carboxylic acid group further allows for derivatization into esters, amides, or other functional groups. Its trifluoroacetamido moiety contributes to improved metabolic stability in drug development applications. This compound is particularly valuable in the design of heterocyclic scaffolds for bioactive molecules, offering precise control over molecular architecture. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid structure
2680699-13-0 structure
Product name:4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
CAS No:2680699-13-0
MF:C7H3BrF3NO3S
MW:318.067830324173
CID:5633300
PubChem ID:165922468

4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
    • Inchi: 1S/C7H3BrF3NO3S/c8-2-1-3(5(13)14)16-4(2)12-6(15)7(9,10)11/h1H,(H,12,15)(H,13,14)
    • InChI Key: SWYPEBODCJXQQG-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)O)SC=1NC(C(F)(F)F)=O

Computed Properties

  • Exact Mass: 316.89691g/mol
  • Monoisotopic Mass: 316.89691g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 94.6Ų

4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28293466-1.0g
4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
2680699-13-0
1g
$1070.0 2023-05-24
Enamine
EN300-28293466-0.1g
4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
2680699-13-0
0.1g
$867.0 2023-09-08
Enamine
EN300-28293466-0.5g
4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
2680699-13-0
0.5g
$946.0 2023-09-08
Enamine
EN300-28293466-0.05g
4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
2680699-13-0
0.05g
$827.0 2023-09-08
Enamine
EN300-28293466-0.25g
4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
2680699-13-0
0.25g
$906.0 2023-09-08
Enamine
EN300-28293466-5.0g
4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
2680699-13-0
5g
$3105.0 2023-05-24
Enamine
EN300-28293466-2.5g
4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
2680699-13-0
2.5g
$1931.0 2023-09-08
Enamine
EN300-28293466-10.0g
4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
2680699-13-0
10g
$4606.0 2023-05-24
Enamine
EN300-28293466-5g
4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
2680699-13-0
5g
$2858.0 2023-09-08
Enamine
EN300-28293466-1g
4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
2680699-13-0
1g
$986.0 2023-09-08

Additional information on 4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid

4-Bromo-5-(2,2,2-Trifluoroacetamido)Thiophene-2-Carboxylic Acid: A Comprehensive Overview

4-Bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid, with the CAS number NO2680699-13-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structural features, which include a thiophene ring substituted with a bromine atom at the 4-position and a 2,2,2-trifluoroacetamido group at the 5-position. The carboxylic acid functionality at the 2-position further enhances its versatility in various chemical reactions and applications.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient syntheses of such complex molecules. For instance, researchers have employed transition metal catalysts to facilitate key transformations, such as the coupling reactions that form the thiophene backbone. These methods not only improve the overall efficiency but also reduce environmental impact, aligning with current trends in sustainable chemistry.

One of the most intriguing aspects of 4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid is its potential application in drug discovery. The presence of electron-withdrawing groups like the trifluoroacetamido moiety can significantly influence the electronic properties of the molecule, making it a promising candidate for modulating biological activities. Recent studies have explored its role as a lead compound in anti-inflammatory and anticancer drug development. For example, researchers have demonstrated that this compound exhibits selective inhibition against certain enzymes associated with inflammatory pathways, suggesting its potential therapeutic value.

In addition to its pharmaceutical applications, this compound has also found utility in materials science. The thiophene ring is known for its aromatic stability and conjugation properties, which are advantageous in the development of organic semiconductors and optoelectronic devices. The substitution pattern of this compound allows for fine-tuning of electronic properties, making it a valuable building block for advanced materials. Recent research has highlighted its use in creating novel π-conjugated polymers with improved charge transport characteristics.

The physical properties of 4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid are equally noteworthy. Its melting point and solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are crucial for both laboratory-scale synthesis and potential large-scale production.

From a structural standpoint, the bromine atom at the 4-position plays a critical role in determining the reactivity of the molecule. Bromine's electronegativity contributes to the overall polarity of the molecule, influencing its interactions with other chemical species. This feature is particularly important in substitution reactions where regioselectivity is desired. Recent studies have explored how varying substituents on the thiophene ring can affect these properties, providing valuable insights into rational drug design.

The trifluoroacetamido group at the 5-position introduces additional complexity to this molecule's reactivity profile. This group is known for its strong electron-withdrawing effect due to the presence of three fluorine atoms. Such effects can significantly influence both nucleophilic and electrophilic substitution reactions involving this compound. Researchers have leveraged these properties to develop novel synthetic pathways for constructing biologically active molecules.

In terms of biological activity, recent investigations have focused on evaluating this compound's effects on cellular signaling pathways. Preclinical studies suggest that it may modulate key receptors involved in immune response regulation. These findings underscore its potential as a lead compound for developing immunomodulatory agents.

Moreover, computational chemistry has played a pivotal role in understanding this compound's behavior at molecular levels. Advanced molecular modeling techniques have been employed to predict its binding affinities towards various protein targets. Such computational approaches complement experimental studies by providing deeper insights into structure-activity relationships (SAR), thereby accelerating drug discovery processes.

Looking ahead, ongoing research aims to further optimize this compound's pharmacokinetic properties while maintaining or enhancing its biological activity. This includes exploring strategies to improve bioavailability through modifications such as prodrug design or nanoparticle encapsulation.

In conclusion,4-bromo-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid stands out as a versatile and intriguing molecule with diverse applications across multiple scientific domains. Its unique structure offers opportunities for innovative research and development across pharmaceuticals, materials science, and beyond.

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